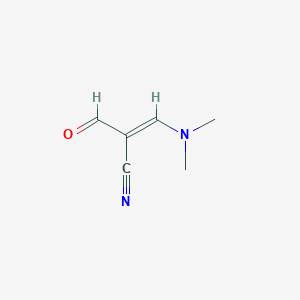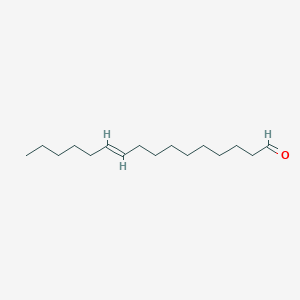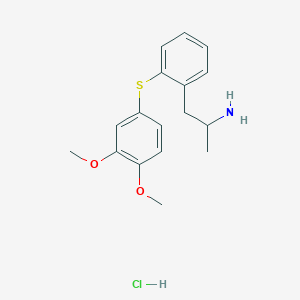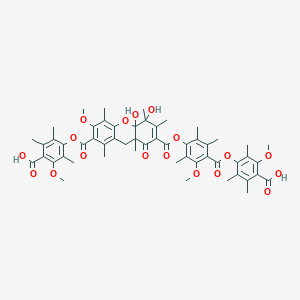
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
概要
説明
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a chemical compound with the molecular formula C11H8F4O3 . It is used as a synthetic reagent in the preparation of antibacterial and potential antitumor agents .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate consists of an ethyl ester group attached to a 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate core . The InChI key for this compound is KWDVJYLIAJHEOW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a white to very pale yellow crystal or powder . It has a molecular weight of 264.18 g/mol . The compound should be stored in a dark place, sealed in dry conditions, at room temperature .科学的研究の応用
Organofluorine Chemistry
This compound is used in organofluorine chemistry . Organofluorine compounds are often used in pharmaceuticals and agrochemicals due to their unique properties. The presence of fluorine can enhance the bioavailability and metabolic stability of these compounds .
Synthesis of Spiro-fused Heterocyclic Molecules
Researchers have synthesized novel spiro-fused heterocyclic molecules to explore their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents . The compound could potentially be used in the synthesis of these molecules .
Enantioselective Catalytic Methodologies
The compound exhibits promise in enantioselective catalytic methodologies in medicinal chemistry . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis that generates preferentially one enantiomer over the other .
Anti-mycobacterial and Antitubercular Properties
The compound has been used as a model compound with anti-mycobacterial and antitubercular properties . This suggests potential applications in the development of new drugs for the treatment of tuberculosis .
Antidiabetic Properties
The compound has also shown antidiabetic properties , indicating potential applications in the development of new treatments for diabetes .
Bioreduction Studies
The compound has been used in bioreduction studies . Bioreduction is a process where a substance is reduced biologically, often using enzymes or whole cells .
Safety and Hazards
特性
IUPAC Name |
ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVJYLIAJHEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344983 | |
| Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
CAS RN |
94695-50-8 | |
| Record name | Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94695-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 2,3,4,5-tetrafluorobenzoylacetate in the synthesis of ofloxacin?
A1: Ethyl 2,3,4,5-tetrafluorobenzoylacetate serves as a crucial starting material in the multi-step synthesis of ofloxacin and its derivatives. [, ] Its structure provides the foundation for the core ring system of ofloxacin.
Q2: Can you describe a key reaction involving ethyl 2,3,4,5-tetrafluorobenzoylacetate in the ofloxacin synthesis pathway?
A2: In one of the synthesis routes described, ethyl 2,3,4,5-tetrafluorobenzoylacetate is first reacted with ethyl orthoformate. The resulting product then undergoes a condensation reaction with either (R,S)- or (R)-2-amino propanol. This step is essential for introducing the chiral center present in ofloxacin. [] Further cyclization, hydrolysis, and a final condensation reaction with N-methylpiperazine yield the final ofloxacin product.
Q3: How does the use of ethyl 2,3,4,5-tetrafluorobenzoylacetate contribute to the development of ofloxacin analogs?
A3: The synthesis of 2,3-dehydroofloxacin, an analog of ofloxacin, also utilizes ethyl 2,3,4,5-tetrafluorobenzoylacetate as a starting material. [] This highlights the versatility of this compound in creating structurally related quinolone antibacterial agents with potentially modified pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

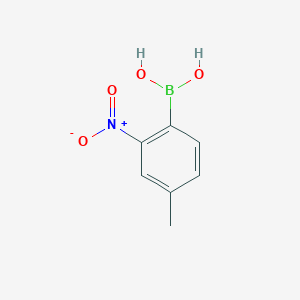
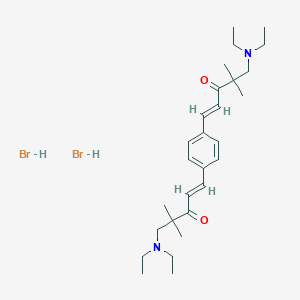
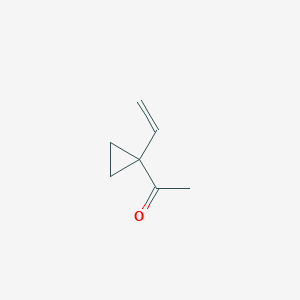
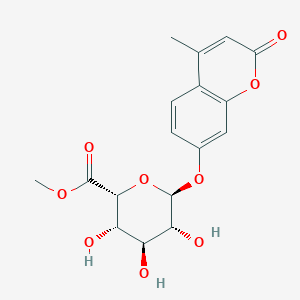
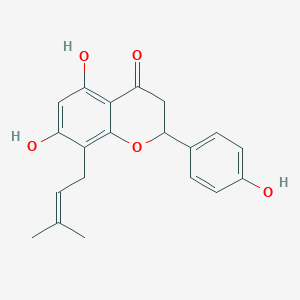

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)


![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
